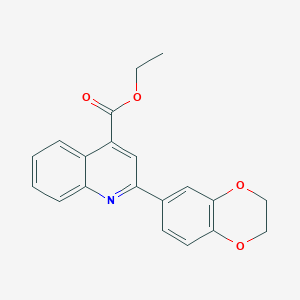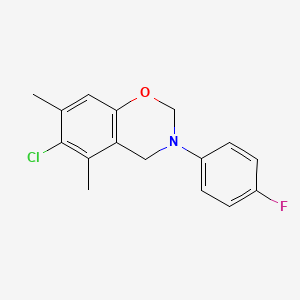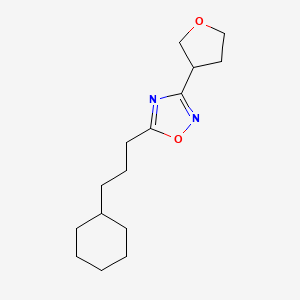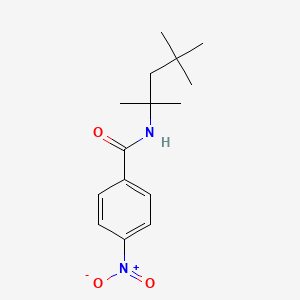![molecular formula C20H29N5O2 B5515869 1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)
1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structures often involves multi-step reactions, including the protection of functional groups, cyclization, and functionalization processes. For instance, Miyazawa et al. (1992) developed a method for synthesizing a potent platelet-activating factor (PAF) receptor antagonist by employing butynyl carbamate as a protecting group to prevent oxidation during synthesis (Miyazawa et al., 1992). Similarly, Roberto and Alper (1989) demonstrated the synthesis of pyrrolidinones through cobalt carbonyl-catalyzed carbonylation of azetidines, showcasing the utility of transition metal catalysis in complex heterocycle synthesis (Roberto & Alper, 1989).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a combination of heterocycles, such as triazolo[4,3-a]azepin and pyrrolidinone rings. Shishkina et al. (2021) investigated the polymorphism of a structurally related compound, revealing differences in molecular and crystal structures between polymorphic forms, which impact the compound's physical properties (Shishkina et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of these compounds can involve cycloaddition reactions, functional group transformations, and nucleophilic substitutions. Gao and Lam (2008) explored the [3 + 2] cycloaddition reactions to synthesize triazolo[4,5-b]pyridin-5-ones, demonstrating the compounds' versatility in forming fused heterocycles (Gao & Lam, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form are crucial for understanding the compound's behavior in different environments. The work by Shishkina et al. (2021) on polymorphs provides insight into how molecular conformation affects the physical properties of related compounds (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the potential for forming derivatives, are fundamental for the application and further modification of these compounds. The study by Porashar et al. (2022) on the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from donor-acceptor cyclopropanes underlines the importance of understanding the chemical behavior of these compounds (Porashar et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-4-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c26-18-12-15(13-25(18)16-5-6-16)20(27)23-10-7-14(8-11-23)19-22-21-17-4-2-1-3-9-24(17)19/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVNAHYNPKKSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)


![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)
![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)
![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)